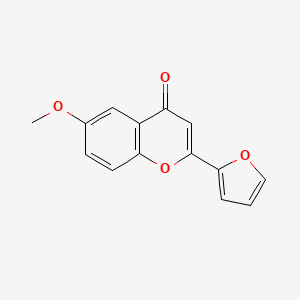![molecular formula C19H21NO3 B4740717 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4740717.png)
2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP was first synthesized in the 1970s as a potential analgesic, but its discovery as a neurotoxin led to its use in the study of Parkinson's disease. In
Mécanisme D'action
2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is metabolized in the brain by the enzyme monoamine oxidase-B (MAO-B) to form MPP+, a highly toxic compound that selectively destroys dopaminergic neurons. MPP+ enters the neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons by 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline leads to a decrease in dopamine levels in the brain, resulting in the characteristic symptoms of Parkinson's disease such as tremors, rigidity, and bradykinesia. 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline also causes oxidative stress and inflammation in the brain, which may contribute to the progression of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its ability to selectively destroy dopaminergic neurons in a manner similar to Parkinson's disease. This allows researchers to study the mechanisms underlying the disease and test potential therapies in animal models. However, 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline has limitations in that it does not fully replicate the complex pathophysiology of Parkinson's disease, and its toxicity can vary depending on the animal species and strain used.
Orientations Futures
Future research on 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline may focus on developing more selective and potent analogs for use in animal models of Parkinson's disease. Additionally, studies may investigate the use of 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline in combination with other neurotoxins to better replicate the complex pathophysiology of the disease. Finally, research may explore the potential therapeutic uses of 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline in treating other neurological disorders beyond Parkinson's disease.
Applications De Recherche Scientifique
2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is widely used in scientific research for its ability to selectively destroy dopaminergic neurons in the substantia nigra region of the brain. This makes it a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the same region. 2-[2-(2-methoxyphenoxy)propanoyl]-1,2,3,4-tetrahydroisoquinoline is also used in the study of other neurological disorders such as Huntington's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(2-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(23-18-10-6-5-9-17(18)22-2)19(21)20-12-11-15-7-3-4-8-16(15)13-20/h3-10,14H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWJYFHBEFCDMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C2C1)OC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-methoxyphenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxyphenyl)-4-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4740639.png)
![methyl 5-ethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4740643.png)
![N'-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2,5-dihydroxybenzohydrazide](/img/structure/B4740644.png)
![4,5-bis(4-chlorophenyl)-2-[4-(phenylethynyl)phenyl]-1H-imidazole](/img/structure/B4740666.png)


![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4740678.png)

![2-[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4740683.png)
![1-[3-(2-naphthylsulfonyl)propanoyl]-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B4740684.png)
![N-(4-fluorophenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4740710.png)
![N-1,3-benzodioxol-5-yl-N-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4740723.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B4740727.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-[(2-hydroxyethyl)thio]acetamide](/img/structure/B4740736.png)